1-(Benzyloxy)-4-chloro-2-ethynylbenzene
Description
1-(Benzyloxy)-4-chloro-2-ethynylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a chlorine atom, and an ethynyl group
Properties
Molecular Formula |
C15H11ClO |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
4-chloro-2-ethynyl-1-phenylmethoxybenzene |
InChI |
InChI=1S/C15H11ClO/c1-2-13-10-14(16)8-9-15(13)17-11-12-6-4-3-5-7-12/h1,3-10H,11H2 |
InChI Key |
VEDLDVIJTSNOGI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-4-chloro-2-ethynylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-tert-octylphenol, followed by benzyl protection and halogen exchange reactions . The reaction conditions often include the use of solvents like ethanol and catalysts such as pseudoephedrine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-chloro-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzylic alcohols or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products
Oxidation: Benzylic alcohols and ketones.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-4-chloro-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-chloro-2-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with biological molecules, potentially disrupting their normal function . The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes .
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar in structure but with a hydroxyl group instead of a chlorine atom.
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Contains an iodine atom instead of a chlorine atom.
Uniqueness
1-(Benzyloxy)-4-chloro-2-ethynylbenzene is unique due to the presence of both a chlorine atom and an ethynyl group on the benzene ring.
Biological Activity
1-(Benzyloxy)-4-chloro-2-ethynylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13ClO
- Molecular Weight : 256.72 g/mol
- CAS Number : 2200-99-7
Antimicrobial Properties
Research indicates that 1-(Benzyloxy)-4-chloro-2-ethynylbenzene exhibits significant antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
Studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Case Study : In a study involving MCF-7 breast cancer cells, treatment with 1-(Benzyloxy)-4-chloro-2-ethynylbenzene resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure.
The biological activity of 1-(Benzyloxy)-4-chloro-2-ethynylbenzene can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, leading to reduced energy production in microbial and cancer cells.
- Membrane Disruption : It interacts with lipid membranes, causing permeability changes that result in cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to apoptosis in cancer cells.
Recent Studies
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various derivatives of 1-(Benzyloxy)-4-chloro-2-ethynylbenzene, demonstrating enhanced activity through structural modifications .
- Another investigation revealed that the compound exhibited synergistic effects when combined with standard antibiotics against resistant bacterial strains .
Comparative Analysis
When compared to similar compounds, such as other chloro-substituted ethynylbenzenes, 1-(Benzyloxy)-4-chloro-2-ethynylbenzene shows superior activity due to its unique benzyloxy group that enhances lipophilicity and membrane penetration.
| Compound | MIC (µg/mL) | IC50 (µM) |
|---|---|---|
| 1-(Benzyloxy)-4-chloro-2-ethynylbenzene | 32 | 15 |
| 4-Chloro-2-ethynylphenol | 64 | 25 |
| Benzyloxyphenol | 128 | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
